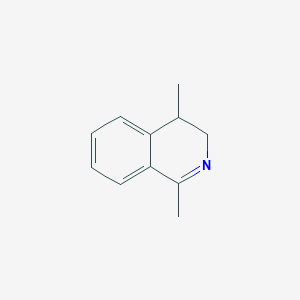

1,4-Dimethyl-3,4-dihydroisoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGGTDKXWFOTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313549 | |

| Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59261-37-9 | |

| Record name | MLS003115439 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethyl 3,4 Dihydroisoquinoline and Its Derivatives

Classical Cyclization Reactions for Dihydroisoquinoline Synthesis

The traditional approaches to synthesizing the 3,4-dihydroisoquinoline (B110456) core are powerful and have been refined over many decades. These methods typically involve the intramolecular cyclization of a pre-functionalized acyclic precursor.

Bischler-Napieralski Cyclodehydration Approaches

The Bischler-Napieralski reaction is a cornerstone in isoquinoline (B145761) synthesis, involving the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline. organic-chemistry.orgwikipedia.org First discovered in 1893, this reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org The process is typically carried out under refluxing acidic conditions using a dehydrating agent. wikipedia.org

To synthesize a 1,4-disubstituted dihydroisoquinoline such as the target compound, the starting β-arylethylamide must possess the corresponding substituents. Specifically, for 1,4-dimethyl-3,4-dihydroisoquinoline, the precursor would be N-(1-phenylpropan-2-yl)acetamide. The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to cyclize. wikipedia.org

A variety of condensing agents can be employed, with the choice often depending on the reactivity of the aromatic ring of the β-arylethylamide. Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and zinc chloride (ZnCl₂). organic-chemistry.orgorganicreactions.org For substrates that lack electron-donating groups on the benzene (B151609) ring, a mixture of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org More modern and milder methods have also been developed, such as using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, which allows the reaction to proceed at lower temperatures and with shorter reaction times. nih.gov Microwave-assisted Bischler-Napieralski reactions have also been utilized to create libraries of substituted dihydroisoquinolines. organic-chemistry.org

A significant side reaction can be the retro-Ritter reaction, which forms a styrene. organic-chemistry.org This can be mitigated by using the corresponding nitrile as a solvent or through modified procedures, such as one developed by Larsen and colleagues that uses oxalyl chloride and an iron(III) catalyst to generate an N-acyliminium intermediate, thus avoiding the conditions that favor the retro-Ritter pathway. organic-chemistry.org

Table 1: Examples of Bischler-Napieralski Reaction Conditions

| Starting Material Class | Dehydrating Agent(s) | Conditions | Product Type | Citation(s) |

|---|---|---|---|---|

| β-arylethylamides | P₂O₅, POCl₃, ZnCl₂ | High temperature, reflux | 3,4-Dihydroisoquinolines | organic-chemistry.orgorganicreactions.org |

| Phenethylcarbamates | Tf₂O, PPA | Varies (RT to 100 °C) | 3,4-Dihydroisoquinolines | wikipedia.org |

| N-phenethylamides | Tf₂O, 2-chloropyridine | Low temperature to mild heat | 3,4-Dihydroisoquinolines | nih.gov |

| Halogenated N-phenethylamides | Tf₂O, 2-chloropyridine | Microwave irradiation | Halogenated 3,4-Dihydroisoquinolines | nih.gov |

Pictet-Spengler Reaction Variants Leading to Dihydroisoquinolines

The Pictet-Spengler reaction, discovered in 1911, traditionally synthesizes tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgdepaul.edu The reaction proceeds via an electrophilic iminium ion intermediate that attacks the aromatic ring. wikipedia.org For the synthesis of 1,1-disubstituted tetrahydroisoquinolines, ketones are used as the carbonyl component. nih.gov

While the classical Pictet-Spengler reaction yields a fully reduced heterocyclic ring, variants and subsequent modifications can lead to dihydroisoquinolines. The direct product of the Pictet-Spengler cyclization is a tetrahydroisoquinoline. To obtain a 3,4-dihydroisoquinoline, a subsequent oxidation step is required. Microwave-assisted procedures have been shown to facilitate the production of substituted isoquinoline libraries from the corresponding dihydro- and tetrahydroisoquinolines, implying an oxidation step is part of the sequence to arrive at the fully aromatic isoquinoline from the tetrahydroisoquinoline precursor. organic-chemistry.org

For less nucleophilic aromatic rings, such as a simple phenyl group, the Pictet-Spengler reaction requires harsher conditions, such as refluxing in strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.org The synthesis of 1,4-disubstituted tetrahydroisoquinolines via this route would require a β-arylethylamine substituted at the α-carbon (which becomes C-4) and a ketone. For the target molecule, this would involve reacting 1-phenylpropan-2-amine with acetone. The resulting 1,1,4-trimethyl-1,2,3,4-tetrahydroisoquinoline would then need to be selectively oxidized to achieve the desired this compound, which presents a significant synthetic challenge.

Intracyclic Ritter Reaction Applications

The Ritter reaction involves the addition of a nitrile to a carbocation, typically generated from an alcohol or alkene in the presence of a strong acid, to form an amide after hydrolysis. organic-chemistry.org An intracyclic variant of this reaction can be a powerful tool for constructing heterocyclic systems, including dihydroisoquinolines.

This approach requires a substrate designed to generate a carbocation at a position that allows for cyclization onto a tethered nitrile group, or more commonly, for a carbocation to be attacked by an external nitrile in an intermolecular reaction that is followed by cyclization. A method has been described for preparing 1-aroylmethyl-3,3-dialkyl-3,4-dihydroisoquinolines directly via a Ritter reaction between aroylacetonitriles and dialkylbenzylcarbinols. researchgate.net This demonstrates the principle of using a Ritter-type reaction to construct the dihydroisoquinoline core.

To apply this to the synthesis of this compound, one could envision a strategy starting from a tertiary alcohol like 2-phenylbutan-2-ol. In the presence of a strong acid, this alcohol would generate a stable tertiary carbocation. The reaction with acetonitrile (B52724) would lead to a nitrilium ion intermediate. Subsequent intramolecular electrophilic attack on the phenyl ring would form the C4-C4a bond, and after deprotonation, would yield the desired this compound. This method directly installs the methyl groups at the C1 (from acetonitrile) and C4 (from the tertiary alcohol precursor) positions.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer significant advantages in efficiency and atom economy by combining three or more starting materials in a single step to form a complex product.

[2+2+2] Cyclization Methods for Substituted Dihydroisoquinolines

While the term "[2+2+2] cycloaddition" often refers to the metal-catalyzed trimerization of alkynes and alkenes, related three-component reactions can be used to construct the dihydroisoquinoline skeleton. A notable example is the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines from the reaction of an alkyl- or alkoxybenzene, isobutyraldehyde (B47883), and a nitrile in the presence of a strong acid like sulfuric acid. researchgate.net

This reaction is believed to proceed through initial condensation and rearrangement steps to form a reactive intermediate that undergoes cyclization with the aromatic ring and incorporates the nitrile. While this specific reported method leads to 3,3-dimethyl derivatives, the principle illustrates a convergent approach to highly substituted dihydroisoquinolines. researchgate.net Adapting this to a 1,4-dimethyl structure would require changing the aldehyde component from isobutyraldehyde to an appropriate precursor that would yield a methyl group at the C4 position, which represents a significant modification of the reported methodology.

Asymmetric Three-Component Nucleophilic Addition/Dearomative Cycloadditions

Recent advances have led to the development of powerful asymmetric three-component reactions for the synthesis of enantioenriched dihydroisoquinoline derivatives. One such strategy involves the reaction of an isoquinoline, an allenoate, and a third component, catalyzed by a chiral metal complex. chinesechemsoc.org

In a reported example, a chiral N,N'-dioxide/Mg(OTf)₂ catalyst promotes a cascade reaction between isoquinolines, allenoates, and methyleneindolinones. chinesechemsoc.org This sequence involves a nucleophilic addition followed by a dearomative [4+2] cycloaddition and isomerization, yielding complex polycyclic N-heterocycles that contain a 1,2-dihydroisoquinoline (B1215523) core. chinesechemsoc.org The reaction proceeds under mild conditions and provides products with high yields and excellent enantioselectivity. chinesechemsoc.org

Another related isocyanide-based multicomponent reaction uses a chiral Mg(II)-N,N'-dioxide catalyst for an enantioselective dearomative [3+2] annulation of nonactivated isoquinolines. nih.govresearchgate.net This reaction, involving an isocyanide, an alkylidene malonate, and trimethylsilyl (B98337) azide (B81097) (TMSN₃), generates a zwitterionic intermediate that acts as a 1,3-dipole, reacting with the isoquinoline to furnish chiral 1,2-dihydroisoquinoline derivatives. nih.gov These methods provide access to structurally diverse and optically active dihydroisoquinolines that are not readily accessible through classical methods.

Table 2: Summary of Multicomponent Strategies

| Reaction Type | Components | Catalyst/Conditions | Product Core Structure | Citation(s) |

|---|---|---|---|---|

| Three-Component Cyclization | Alkylbenzene, Isobutyraldehyde, Nitrile | H₂SO₄ | 1-Substituted-3,3-dimethyl-3,4-dihydroisoquinoline | researchgate.net |

| Asymmetric Dearomative [4+2] Cycloaddition | Isoquinoline, Allenoate, Methyleneindolinone | Chiral N,N'-dioxide/Mg(OTf)₂ | Chiral Polycyclic 1,2-Dihydroisoquinoline | chinesechemsoc.org |

Targeted Methylation and Alkylation Strategies

The introduction of methyl groups onto the dihydroisoquinoline scaffold can be achieved through targeted C-alkylation and N-alkylation strategies. These methods are fundamental for building the specific substitution patterns required, such as in the title compound.

A viable strategy for producing N-substituted dihydroisoquinolinone derivatives involves the N-alkylation of a precursor like 3,3-dimethyl-3,4-dihydroisoquinoline (B108870), followed by oxidation. rsc.orgrsc.org This method is advantageous as it allows for the introduction of substituents on the nitrogen atom under mild conditions, which can be difficult to achieve by direct N-alkylation of the corresponding dihydroisoquinolinone amide due to steric hindrance. rsc.org

The process begins with the preparation of a 3,3-dimethyl-3,4-dihydroisoquinolinium salt. For example, 3,3-dimethyl-3,4-dihydroisoquinoline can be reacted with an alkylating agent such as methyl bromoacetate (B1195939) in acetonitrile. rsc.orgrsc.org The resulting iminium salt is typically a stable powder that can be used in the subsequent step without extensive purification. rsc.orgrsc.org This intermediate is then subjected to oxidation to yield the final N-alkylated 3,3-dimethyl-3,4-dihydroisoquinolinone. rsc.orgresearchgate.net This two-step procedure provides an effective route to N-alkylated dihydroisoquinolinones bearing substituents at the 3-position. rsc.org

| Precursor | Alkylating Agent | Solvent | Conditions | Intermediate Product |

|---|---|---|---|---|

| 3,3-Dimethyl-3,4-dihydroisoquinoline | Methyl bromoacetate | Acetonitrile | 60 °C, 6 h | 3,3-Dimethyl-dihydroisoquinolinium salt |

| 3,3-Dimethyl-3,4-dihydroisoquinoline | Methyl Iodide | Acetone | Not specified | N-Methyl-3,3-dimethyl-dihydroisoquinolinium salt |

The strategic placement of methyl groups at specific carbon atoms of the dihydroisoquinoline ring is critical for creating derivatives like this compound. The introduction of a methyl group can significantly influence a molecule's conformational flexibility and its interaction with biological targets. nih.govescholarship.org

One of the most common methods for synthesizing 1-substituted-3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. nih.govorganic-chemistry.orgrsc.org This reaction involves the acid-catalyzed cyclization of an N-acyl-β-phenylethylamine. To synthesize a 1-methyl derivative, the corresponding N-acetyl-β-phenylethylamine would be used. Subsequent methylation at the C4 position would be a challenging but conceivable step to arrive at the 1,4-dimethyl structure. Another approach involves the Ritter reaction, which can be used to synthesize 1-substituted-3,3-dimethyl-3,4-dihydroisoquinolines from specific carbinols and nitriles. lookchem.com

For introducing a methyl group at the C4 position, research has shown its significance in modifying the biological activity of isoquinoline-based compounds. researchgate.net While direct methylation of the C4 position of a pre-formed 1-methyl-3,4-dihydroisoquinoline (B1216472) is not commonly reported, constructing the ring with the C4-methyl group already in place is a more typical strategy. This can be achieved by starting with a β-phenylethylamine precursor that already contains a methyl group at the benzylic position, which will become the C4 position of the resulting dihydroisoquinoline.

Enantioselective and Diastereoselective Synthetic Pathways

Creating specific stereoisomers of this compound and its tetrahydroisoquinoline derivatives is paramount, as different stereoisomers often exhibit distinct biological activities. This requires the use of sophisticated enantioselective and diastereoselective synthetic methods.

The synthesis of all four distinct stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (B52993), a close analog of the title compound, highlights the methods available for controlling stereochemistry at two chiral centers. pharm.or.jpnih.gov One successful approach utilizes the Pummerer reaction as a key step. pharm.or.jpnih.gov

In this synthetic route, the chiral centers at C-1 and C-3 were constructed starting from commercially available chiral materials like (S)-alaninol and (R)-1-phenylethylamine. pharm.or.jp For instance, starting with (S)-alaninol allows for the unambiguous synthesis of the (1R,3S) and (1S,3S) stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline over eleven steps. pharm.or.jpnih.gov The key is that the chirality of the starting material dictates the stereochemistry at one center, and the subsequent cyclization and reduction steps control the stereochemistry of the second center. The diastereoselective reduction of a 1,3-dimethyl-3,4-dihydroisoquinoline (B8800156) intermediate, where the existing chiral center at C3 directs the stereochemical outcome of the reduction at C1, is a critical step. For example, the reduction of (3R)-6,8-dimethoxy-1,3-dimethyl-DHIQ with a reducing agent like LiAlH₄/AlMe₃ can yield a single (1R,3R) diastereomer with high chemical yield. rsc.org

The reduction of the C=N double bond in prochiral 1-substituted-3,4-dihydroisoquinolines (DHIQs) is a primary method for creating a chiral center at the C1 position, leading to optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs). nih.govrsc.org Several effective strategies have been developed for this enantioselective reduction. researchgate.netmdpi.com

The main approaches include:

Reduction with Chiral Hydride Agents : Chiral reducing agents, such as those derived from sodium borohydride (B1222165) and chiral acids like tartaric acid, can achieve asymmetric reduction with good enantiomeric excess. nih.gov

Catalytic Hydrogenation with a Chiral Catalyst : This is a widely used method involving the hydrogenation of the DHIQ in the presence of a chiral transition metal catalyst, such as those based on rhodium or iridium. nih.govresearchgate.netmdpi.com

Use of a Chiral Auxiliary : A chiral auxiliary can be attached to the imine nitrogen of the DHIQ. Subsequent reduction with a standard achiral hydride reducing agent leads to a diastereoselective transformation, and the auxiliary can be removed afterward. nih.govresearchgate.net

Enzymatic Catalysis : Biocatalytic reductions offer high enantioselectivity under mild conditions. nih.govresearchgate.net

| Method | Example Reagent/Catalyst | Key Feature | Typical Enantiomeric Excess (% ee) |

|---|---|---|---|

| Chiral Hydride Agents | NaBH₄ / Tartaric Acid | Stoichiometric use of a chiral source. | 85-90% (can be increased by crystallization) |

| Catalytic Hydrogenation | Rh/(R,R)-TsDPEN complex | Atom-economical, high yields and ee. | Up to 99% |

| Chiral Auxiliary | (S)-phenylglycinol | Diastereoselective reduction followed by auxiliary removal. | High diastereomeric excess (d.e.) |

| Enzymatic Catalysis | Various enzymes | High stereoselectivity under mild conditions. | Often >99% |

Catalytic enantioselective methods provide the most direct and efficient routes to chiral dihydroisoquinolines and their derivatives. mdpi.com These strategies often rely on transition-metal catalysis or organocatalysis to control the stereochemical outcome. mdpi.comrsc.org

Transition-Metal Catalysis:

Rhodium-Catalyzed Hydrogenation: Chiral rhodium complexes, such as those with ligands like TsDPEN, have been successfully applied to the asymmetric hydrogenation of DHIQs, providing the corresponding THIQs with excellent yields and high enantioselectivity. mdpi.com

Iridium-Catalyzed Hydrogenation: Iridium catalysts are also highly effective for the asymmetric hydrogenation of imines and N-heteroaromatics, including DHIQs. mdpi.commdpi.com

Nickel-Catalyzed Annulation: A denitrogenative annulation reaction of 1,2,3-benzotriazin-4(3H)-ones with allenes, catalyzed by a chiral nickel-phosphine complex, can produce a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones in a highly enantioselective manner. elsevierpure.com

Organocatalysis:

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and their derivatives can catalyze the enantioselective synthesis of related heterocyclic systems, such as 2,3-dihydroquinazolinones, demonstrating the potential of this approach for isoquinoline synthesis. nih.gov

Anion-Binding Catalysis: The enantioselective dearomatization of isoquinolines using a chiral thiourea (B124793) derivative as an anion-binding catalyst has been developed to generate cyclic α-aminophosphonates, showcasing a novel catalytic activation strategy. rsc.org

These catalytic systems offer powerful tools for constructing the chiral 1,4-disubstituted-3,4-dihydroisoquinoline core with high levels of stereocontrol, which is essential for the development of new therapeutic agents.

| Reaction Type | Catalyst System | Substrate | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/(R,R)-TsDPEN | 3,4-Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | Excellent ee | mdpi.com |

| Asymmetric Transfer Hydrogenation | Iridium complexes with chiral diamine ligands | 1-Aryl-3,4-dihydroisoquinolines | Chiral 1-Aryl-tetrahydroisoquinolines | Up to 7% ee (system dependent) | mdpi.com |

| Denitrogenative Annulation | Nickel-phosphine complex | 1,2,3-Benzotriazin-4(3H)-ones and allenes | Chiral 3,4-Dihydroisoquinolin-1(2H)-ones | Highly enantioselective | elsevierpure.com |

| Dearomatization | tert-Leucine-based thiourea | Isoquinolines and silyl (B83357) phosphite | Chiral cyclic α-aminophosphonates | High ee | rsc.org |

Green Chemistry Approaches in Dihydroisoquinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like dihydroisoquinolines. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. Key strategies include the use of environmentally friendly oxidants and biocatalysis. chemistryviews.org

A significant green advancement in dihydroisoquinoline synthesis is the move away from stoichiometric heavy-metal oxidants towards catalytic systems that use benign terminal oxidants like molecular oxygen (O₂) from the air. organic-chemistry.orgthieme.de These methods are often employed in the dehydrogenation of tetrahydroisoquinoline precursors to form the corresponding dihydroisoquinolines.

Visible-light-mediated aerobic oxidation has emerged as a particularly sustainable method. researchgate.net Organic dyes such as Eosin Y can act as photocatalysts, utilizing light energy to drive the oxidation of N-substituted tetrahydroisoquinolines with oxygen as the green oxidant. researchgate.netresearchgate.net These reactions are typically conducted under mild conditions at room temperature. researchgate.net Another eco-friendly approach involves using heterogeneous catalysts, such as copper nanoparticles encapsulated in metal-organic frameworks (MOFs), which can selectively catalyze the oxidative dehydrogenation of tetrahydroisoquinolines to 3,4-dihydroisoquinolines with high selectivity and can be recycled and reused. sciengine.com This method operates under mild, eco-friendly conditions and can even be performed under an air atmosphere. sciengine.com

| Catalyst System | Oxidant | Substrate Scope | Key Features |

| Cu NPs@MOF | Air/O₂ | Tetrahydroisoquinolines | High selectivity (98%), catalyst is recyclable. sciengine.com |

| Eosin Y (Organo-photocatalyst) | O₂ (from air) | N-substituted Tetrahydroisoquinolines | Mild room temperature conditions, visible light-induced. researchgate.netresearchgate.net |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Air | Deoxybenzoins (precursors) | Environmentally benign, avoids stoichiometric oxidants. organic-chemistry.org |

| [Cp*RhCl₂]₂ | (Internal, oxidant-free) | N-methoxybenzamides | Operates in biomass-derived ethanol, mild conditions. chemistryviews.org |

This table presents examples of green catalytic oxidation systems for synthesizing dihydroisoquinoline-related structures.

Biocatalysis offers a powerful green tool for the synthesis of chiral molecules, including derivatives of dihydroisoquinoline. Enzymes operate under mild conditions in aqueous media and exhibit high enantioselectivity, which is crucial for producing pharmacologically active compounds.

While direct enzymatic synthesis of this compound is not widely documented, enzymatic kinetic resolution and deracemization are established strategies for producing enantiopure isoquinoline precursors. nih.gov For instance, lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic alcohols and esters that can be precursors to chiral tetrahydroisoquinolines. nih.gov

Deracemization processes combine an enantioselective enzyme with a method for racemizing the unwanted enantiomer, theoretically allowing for a 100% yield of the desired chiral product. nih.gov One such strategy involves the enantioselective oxidation of a racemic mixture. For example, D-amino acid oxidase has been used for the efficient deracemization of 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids. mdpi.com This concept could be applied to a racemic 1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline precursor, where one enantiomer is selectively oxidized to the corresponding 3,4-dihydroisoquinoline, which could then be isolated or reduced back to the single desired enantiomer.

Synthesis from Precursors: Ketoamides and Other Intermediates

The selection of appropriate starting materials is fundamental to an efficient synthetic route. Ketoamides have proven to be versatile precursors for constructing the 1,2,3,4-tetrahydroisoquinoline skeleton, which can then be oxidized to the target 3,4-dihydroisoquinoline. nih.gov

A convenient method involves the interaction of N-phenethyl ketoamides with organomagnesium compounds (Grignard reagents). nih.gov Subsequent acid-catalyzed cyclization (a Bischler-Napieralski-type reaction) of the resulting tertiary alcohol intermediate yields the 1,1-disubstituted tetrahydroisoquinoline. nih.govresearchgate.net To synthesize a 1,4-disubstituted derivative like this compound, a similar strategy could be envisioned starting from an appropriately substituted phenethylamine (B48288) precursor. The Bischler-Napieralski reaction, which cyclizes β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride, is a classic and direct method for forming 3,4-dihydroisoquinolines. researchgate.net The use of an N-[1-(aryl)propan-2-yl]acetamide derivative, for example, would introduce the methyl group at the C4 position, while the C1-methyl group would come from the acetyl moiety of the amide. researchgate.net

More recently, intramolecular coupling reactions of amides and ketones have been developed, providing a direct route to isoquinolinones, which are oxidized analogues of dihydroisoquinolines. nih.gov

| Precursor Type | Reagents | Product Type | Ref. |

| N-phenethyl ketoamides | 1. Grignard Reagent (R-MgX) 2. Acid (e.g., PTSA) | 1,1-disubstituted-1,2,3,4-tetrahydroisoquinolines | nih.gov |

| β-arylethylamides | POCl₃ or Tf₂O | 1-substituted-3,4-dihydroisoquinolines | researchgate.netorganic-chemistry.org |

| Homophthalic anhydrides | 1,3,5-triazinanes | 3,4-dihydroisoquinol-1-ones | nih.gov |

This table illustrates various precursors and reagents used for the synthesis of the isoquinoline core.

Modern Coupling Reactions and Annulation Strategies

Modern synthetic organic chemistry has provided a host of powerful transition-metal-catalyzed coupling and annulation reactions that enable the efficient construction of the dihydroisoquinoline scaffold. nih.gov These methods often offer higher yields, greater functional group tolerance, and better regioselectivity than classical approaches.

Palladium-catalyzed reactions are particularly prominent. For instance, a domino Heck/Suzuki reaction has been developed for the synthesis of chiral disubstituted dihydroisoquinolinones. organic-chemistry.org Similarly, palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes using air as the terminal oxidant provides a direct route to 3,4-dihydroisoquinolones. organic-chemistry.org

Rhodium(III) and Cobalt(III)-catalyzed C-H activation and annulation represent another major advancement. chemistryviews.orgorganic-chemistry.org These reactions create the heterocyclic ring by forming a bond between an ortho C-H of a benzamide (B126) derivative and a two-carbon coupling partner, such as an alkyne or alkene. For example, the reaction of N-methoxybenzamides with vinylene carbonate (as an acetylene (B1199291) surrogate) in the presence of a rhodium catalyst yields 3,4-unsubstituted isoquinolones under very mild conditions. chemistryviews.org Adapting this strategy with a substituted alkene could provide access to 1,4-disubstituted systems.

| Reaction Type | Catalyst | Coupling Partners | Key Feature |

| Heck/Suzuki Domino Reaction | Palladium/Xu-Phos | Aryl/alkenyl boronates | Asymmetric synthesis of chiral dihydroisoquinolinones. organic-chemistry.org |

| [4+2] Annulation | Palladium | Aryl carboxamides + 1,3-dienes | Uses air as the terminal oxidant. organic-chemistry.org |

| C-H Annulation | Rhodium(III) or Cobalt(III) | Benzamides + Alkenes/Alkynes | High regioselectivity, redox-neutral options. organic-chemistry.org |

| Suzuki Coupling | Palladium | Enamide + 2-formylbenzeneboronic acid | Builds a key C-C biphenyl (B1667301) bond for further cyclization. nih.govacs.org |

This table summarizes modern coupling and annulation strategies for constructing the dihydroisoquinoline ring system.

Advanced Synthetic Strategies for Complex this compound Derivatives

The development of advanced synthetic strategies is crucial for accessing structurally complex molecules that may have enhanced or novel biological activities. For dihydroisoquinolines, this involves multi-step sequences and cascade reactions designed to build molecular complexity efficiently. numberanalytics.com

One powerful approach is the tandem cyclization. For example, a formamide (B127407) precursor can undergo cyclization with oxalyl chloride and a Lewis acid, followed by thermal rearrangement to yield a 3,4-dihydroisoquinoline core. rsc.org This strategy was used to prepare 3,3-dimethyl-3,4-dihydroisoquinoline and could potentially be adapted for 1,4-disubstituted analogues. rsc.org

For building complex polycyclic systems onto the dihydroisoquinoline core, cascade reactions are invaluable. A classic approach is the Bischler-Napieralski reaction to form the dihydroisoquinoline, followed by further cyclizations. For instance, a dihydroisoquinoline intermediate can be treated with oxalyl chloride to form a dione, which then undergoes a radical cyclization to deliver fused alkaloid structures. nih.govacs.org Another advanced method is the Ugi four-component reaction, which can rapidly assemble a complex acyclic precursor that is then subjected to an intramolecular Heck reaction to form the heterocyclic system. acs.org These advanced, multi-step strategies would be essential for transforming a simpler scaffold like this compound into more elaborate, pharmacologically relevant molecules. nih.govsemanticscholar.orgnih.gov

Chemical Reactivity and Transformation Studies of 1,4 Dimethyl 3,4 Dihydroisoquinoline

Oxidation Reactions and Iminium Salt Intermediates

The oxidation of the 3,4-dihydroisoquinoline (B110456) ring system is a fundamental transformation that typically leads to the formation of a more electrophilic isoquinolinium salt. These salts are valuable intermediates for further synthetic manipulations.

A common method for the oxidation of 3,4-dihydroisoquinolines involves the use of various oxidizing agents. For instance, microwave-assisted oxidation can convert dihydroisoquinolines to their corresponding isoquinoline (B145761) analogues. organic-chemistry.org In the context of 3,3-dimethyl-3,4-dihydroisoquinoline (B108870) derivatives, a facile two-step procedure involving N-alkylation followed by oxidation of the resulting iminium salt has been developed to produce N-alkylated 3,4-dihydroisoquinolinones. rsc.org This strategy allows for the introduction of substituents at the nitrogen atom and the 3-position. rsc.org

The formation of an iminium salt significantly enhances the electrophilicity of the C1 position, making it susceptible to nucleophilic attack. This reactivity is central to many synthetic strategies involving dihydroisoquinolines.

| Starting Material | Reagents/Conditions | Product | Reference |

| 3,3-Dimethyl-3,4-dihydroisoquinoline derivative | 1. Alkylating agent (e.g., methyl bromoacetate) 2. Oxidation | N-Alkylated 3,4-dihydroisoquinolinone | rsc.org |

| Substituted 3,4-dihydroisoquinolines | Microwave irradiation | Corresponding isoquinoline | organic-chemistry.org |

Reduction Chemistry of Dihydroisoquinolines

The reduction of the C=N double bond in 3,4-dihydroisoquinolines is a common and synthetically important reaction, as it provides access to the corresponding 1,2,3,4-tetrahydroisoquinolines, a core structure in many natural products and biologically active molecules. nih.gov

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and frequently used reagent for the reduction of 1-substituted-3,4-dihydroisoquinolines. nih.gov For instance, the reduction of ketoamides followed by cyclization is a viable route to 1-substituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines. nih.gov

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) in combination with trimethylaluminum (B3029685) (AlMe₃), have been used for the stereoselective reduction of substituted dihydroisoquinolines. For example, the reduction of (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline with LiAlH₄/AlMe₃ yields the corresponding (1R,3R)-tetrahydroisoquinoline with high diastereoselectivity. nih.gov

Asymmetric reduction of the imine bond is a key strategy for the synthesis of chiral tetrahydroisoquinolines. This can be achieved through several methods, including the use of chiral hydride reducing agents, catalytic hydrogenation with chiral catalysts, reduction of substrates with a chiral auxiliary on the nitrogen atom, and enzymatic catalysis. nih.gov

| Starting Material | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| (3R)-6,8-Dimethoxy-1,3-dimethyl-DHIQ | LiAlH₄/AlMe₃ | (1R,3R)-6,8-Dimethoxy-1,3-dimethyl-THIQ | 89 | nih.gov |

| 1-Substituted-6,7-dimethoxy-DHIQs | (1R,2R)-47e with 50 mol% CTAB | (S)-Tetrahydroisoquinoline | 68-90 | nih.gov |

| Ketoamides | NaBH₄ | 1-Substituted-1,2,3,4-tetrahydroisoquinolines | High | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions on the Dihydroisoquinoline Core

The dihydroisoquinoline core exhibits reactivity towards both nucleophiles and electrophiles, allowing for the introduction of a wide range of substituents.

Nucleophilic Substitution: The iminium salt, formed by N-alkylation or oxidation of the dihydroisoquinoline, is highly susceptible to nucleophilic attack at the C1 position. This is a cornerstone of its reactivity. Various nucleophiles, including organolithium reagents, Grignard reagents, and alcoholates, can add to the C=N double bond of isoquinolinium salts to form 1,2-disubstituted 1,2-dihydroisoquinolines. nih.gov For example, the reaction of 3-ethoxycarbonyl-N-alkyl-isoquinolinium salts with organolithium reagents provides a practical route to stable 1,2-disubstituted 1,2-dihydroisoquinoline-3-carboxylates. nih.gov The reaction of variously substituted 1-phenyl-3,4-dihydroisoquinolinium compounds with hydroxide (B78521) ions has been studied, revealing a dependence on the electrophilicity of C-1 for the formation of pseudo-bases and a tendency for ring-opening to amino ketones with electron-withdrawing substituents on the nitrogen. nih.gov

Electrophilic Substitution: The aromatic ring of the dihydroisoquinoline system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The position of substitution is directed by the activating or deactivating nature of the substituents already present on the ring. msu.edu For instance, the nitration of methylbenzene leads to substitution primarily at the ortho and para positions due to the directing effect of the methyl group. libretexts.org In the context of disubstituted benzene (B151609) rings, the directing influences of the existing groups can be either reinforcing or antagonistic, which determines the regiochemical outcome of the substitution. msu.edu

Functional Group Interconversions on Substituted 1,4-Dimethyl-3,4-dihydroisoquinoline

While specific examples of functional group interconversions on the methyl substituents of this compound are not extensively detailed in the provided literature, general principles of organic chemistry suggest that these groups can be modified. For instance, the methyl group at the C1 position, being adjacent to the nitrogen atom, could potentially be functionalized after deprotonation if a strong base is used.

More commonly, functional group transformations are carried out on other substituents that have been introduced onto the dihydroisoquinoline scaffold. For example, in the synthesis of derivatives for structure-activity relationship studies, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides. nih.gov Similarly, benzyl (B1604629) protecting groups can be removed via catalytic hydrogenation. vanderbilt.edu The reduction of nitro groups to amines is another common transformation. msu.edu

| Starting Group | Reagents/Conditions | Resulting Group | Reference |

| Ester | NaOH | Carboxylic Acid | nih.gov |

| Benzyl Ether | H₂, Pd/C | Phenol | vanderbilt.edu |

| Nitro | Fe or Zn, acid | Amine | msu.edu |

Ring Expansion and Contraction Reactions of Dihydroisoquinoline Derivatives

The dihydroisoquinoline ring system can undergo rearrangement reactions leading to either ring expansion or contraction, providing access to novel heterocyclic scaffolds.

Ring Expansion: A notable example of ring expansion involves the reaction of a seven-membered hexahydroazepine precursor, which can be conceptually related to a more flexible dihydroisoquinoline system, with dimethyl acetylenedicarboxylate. This reaction leads to the formation of a nine-membered azoninoindole derivative. nih.gov This type of transformation highlights the potential for expanding the dihydroisoquinoline ring through reactions involving activated alkynes.

Ring Contraction: Deaminative ring contraction has been demonstrated as a strategy for the synthesis of polycyclic heteroaromatics. rsc.orgresearchgate.net This process can involve the in situ methylation of a biaryl-linked dihydroazepine to form a cyclic ammonium (B1175870) cation, which then undergoes a base-induced nih.govnih.gov-Stevens rearrangement followed by a dehydroamination sequence, resulting in a contracted ring system. rsc.orgresearchgate.net While not directly on a simple dihydroisoquinoline, this methodology showcases a potential pathway for ring contraction of related nitrogen-containing heterocycles.

Derivatization Strategies for Structure-Activity Relationship Studies

The this compound scaffold serves as a valuable template for the development of new therapeutic agents. Derivatization of this core structure is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR).

The synthesis of a series of 3-methylquinazolinone derivatives for evaluation as EGFR inhibitors provides a relevant example of such a strategy. nih.gov In this study, various substituents were introduced, and the resulting compounds were tested for their biological activity. The synthetic route involved the condensation of a key intermediate with different building blocks to generate a library of analogs. nih.gov

Similarly, in the development of antitrypanosomal agents, novel tetrahydroisoquinoline analogs were synthesized by derivatizing the core scaffold. masterorganicchemistry.com Preliminary SAR analysis revealed that the nature of the substituents at different positions of the isoquinoline nucleus had a significant impact on the biological activity.

The general approach for generating derivatives often involves leveraging the reactivity of the dihydroisoquinoline core. For example, the nucleophilic addition to the iminium ion (Section 3.4) allows for the introduction of a wide variety of substituents at the C1 position. Subsequent functional group interconversions (Section 3.5) on these newly introduced groups or on other parts of the molecule further expand the chemical diversity of the synthesized library.

| Core Scaffold | Derivatization Strategy | Target | Reference |

| 3-Methylquinazolinone | Amide bond formation with various anilines | EGFR inhibitors | nih.gov |

| Tetrahydroisoquinoline | Substitution at phenolic OH and C1 position | Antitrypanosomal agents | masterorganicchemistry.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1,4-Dimethyl-3,4-dihydroisoquinoline, both ¹H and ¹³C NMR spectroscopy are critical for confirming its constitution and, in conjunction with techniques like Nuclear Overhauser Effect (NOE) spectroscopy, for determining its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the dihydroisoquinoline core, and the two methyl groups. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the C3 and C4 carbons of the dihydroisoquinoline ring would likely appear as multiplets in the aliphatic region. The methyl group at the C1 position would likely be a singlet, as would the methyl group at the C4 position, though its chemical shift would be influenced by its attachment to a chiral center.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbons of the aromatic ring would resonate in the 120-150 ppm range, while the sp³ hybridized carbons of the dihydroisoquinoline ring and the methyl groups would appear at higher field strengths. The imine carbon (C1) would be expected to have a characteristic chemical shift in the range of 160-170 ppm. rsc.org

Stereochemistry Determination: Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Advanced NMR techniques, such as NOE spectroscopy, can be used to probe the spatial relationships between protons. For instance, irradiation of the C4-methyl group could show an NOE enhancement with nearby protons, helping to confirm the relative stereochemistry in diastereomeric derivatives or in the presence of a chiral auxiliary.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 (m) | 120 - 150 |

| C1-CH₃ | ~2.4 (s) | ~20 |

| C4-H | ~3.0 (q) | ~35 |

| C4-CH₃ | ~1.3 (d) | ~18 |

| C3-H₂ | ~2.7-2.9 (m) | ~45 |

| C1 | - | ~165 |

Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) in Characterization of Dihydroisoquinoline Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to determine the exact mass of the protonated molecule [M+H]⁺ of this compound, which would be expected at an m/z corresponding to the molecular formula C₁₁H₁₄N⁺. This allows for the unambiguous confirmation of the elemental composition.

The fragmentation of dihydroisoquinoline alkaloids under mass spectrometric conditions often involves characteristic pathways. A common fragmentation pattern for related isoquinoline (B145761) alkaloids is the retro-Diels-Alder (RDA) reaction, which can lead to the cleavage of the heterocyclic ring. For this compound, fragmentation might be initiated by the loss of one of the methyl groups, followed by further cleavage of the ring structure. The resulting fragment ions provide valuable clues for confirming the connectivity of the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration if it is chiral. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its molecular structure. researchgate.neteurjchem.com

The analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the geometry of the dihydroisoquinoline ring system and the positions of the methyl substituents. For a chiral sample that crystallizes in a non-centrosymmetric space group, the analysis can also determine the absolute configuration at the C4 stereocenter, distinguishing between the (R) and (S) enantiomers. This is often achieved by analyzing the anomalous dispersion effects of the scattered X-rays. nih.gov The solid-state packing of the molecules in the crystal lattice, governed by intermolecular interactions, would also be elucidated. eurjchem.com

Chiroptical Spectroscopy: Circular Dichroism (CD) for Conformation and Stereochemistry

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is particularly useful for studying the stereochemistry and conformational properties of chiral compounds in solution.

For this compound, which is a chiral molecule, its enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of the chromophores within the molecule. The aromatic benzene (B151609) ring and the imine C=N bond are the primary chromophores in this compound. The analysis of the CD spectrum, often in conjunction with theoretical calculations, can provide information about the preferred conformation of the dihydroisoquinoline ring and can be used to assign the absolute configuration of the enantiomers, especially when compared to the spectra of related compounds with known stereochemistry. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govlibretexts.orglibretexts.orgpressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the methyl and methylene (B1212753) groups.

C=N stretching (imine): A characteristic absorption band is expected in the region of 1630-1690 cm⁻¹.

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

C-H bending: Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern on the aromatic ring. mdpi.comvscht.cz

The presence and position of these bands would provide confirmatory evidence for the key functional groups within the molecule.

Characteristic IR Absorption Bands for Dihydroisoquinoline Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Imine C=N Stretch | 1630 - 1690 |

| Aromatic C=C Stretch | 1450 - 1600 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating enantiomers to determine enantiomeric excess (e.e.).

Purity Determination: High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase system would be the primary method to determine the chemical purity of a sample of this compound. elsevierpure.com A single, sharp peak in the chromatogram would indicate a high degree of purity. Gas Chromatography (GC) could also be employed for this purpose. ias.ac.in

Enantiomeric Excess Determination: Since this compound is chiral, it is crucial to determine the enantiomeric composition of a sample, especially if a stereoselective synthesis was performed. This is typically achieved using chiral HPLC. nih.govmdpi.comnih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Polysaccharide-based chiral columns are often effective for the separation of isoquinoline alkaloids. nih.govmdpi.com The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

Computational Chemistry and Theoretical Modeling of 1,4 Dimethyl 3,4 Dihydroisoquinoline

Quantum Chemical Calculations

Quantum chemical (QC) calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation approximately for a many-electron system. nih.gov Applying these methods to 1,4-Dimethyl-3,4-dihydroisoquinoline would yield critical information about its molecular structure and reactivity.

Key Theoretical Applications:

Optimized Geometry: QC calculations can determine the most stable three-dimensional conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: The calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These are crucial for predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Spectroscopic Properties: QC methods can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov This theoretical data is invaluable for interpreting experimental spectra and confirming the compound's structure.

While specific quantum chemical studies on this compound are not extensively documented in public literature, the principles of these calculations form the basis for many other computational techniques discussed below.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and its target binding site.

For this compound, molecular docking could be employed to screen its binding affinity against various known biological targets. For instance, studies on related 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have used docking to investigate their binding mode to tubulin, a protein implicated in cancer. nih.gov Similarly, docking studies on other dihydroisoquinoline scaffolds have explored interactions with targets like leucine (B10760876) aminopeptidase (B13392206) (LAP) and the main protease of SARS-CoV-2. mdpi.comnih.govekb.eg

The Docking Process for this compound would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Generating multiple conformations of the this compound ligand.

Placing the ligand in the binding site and using a scoring function to evaluate the binding energy of different poses.

The results, typically given as a binding energy score (e.g., in kcal/mol), would indicate the likelihood of the compound acting as an inhibitor or activator of that specific target.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a technique used in ligand-based drug design when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

If a series of compounds related to this compound were known to be active against a particular target, a pharmacophore model could be generated. This model would identify the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, responsible for their activity. For example, a 3D pharmacophore model for anticonvulsant 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives identified two hydrogen bond acceptors and two hydrophobic features as key. nih.gov

Such a model, if developed for a class of compounds including this compound, could be used as a 3D query to screen large virtual databases for other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of new and more potent drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov To perform a QSAR study, a dataset of structurally related compounds with experimentally measured biological activities is required.

While a specific QSAR model for this compound has not been identified in the literature, studies on related scaffolds demonstrate the approach. For instance, QSAR analyses have been performed on 1,2,3,4-tetrahydroisoquinoline derivatives to correlate their cytotoxicity with various chemical descriptors calculated through quantum chemical methods. nih.gov Another study on 3,4-dihydroisoquinoline (B110456) derivatives used 3D-QSAR to develop a model with high predictive capability for leucine aminopeptidase inhibition. mdpi.com

A hypothetical QSAR study involving this compound would follow these steps:

Compile a dataset of dihydroisoquinoline derivatives with their measured biological activities (e.g., IC₅₀ values).

Calculate a wide range of molecular descriptors (e.g., electronic, steric, topological) for each compound.

Use statistical methods, like multiple linear regression or machine learning, to build a model correlating the descriptors with activity. researchgate.net

Validate the model's predictive power.

Such a model could then be used to predict the biological activity of this compound and guide the design of new analogs with improved potency.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. youtube.com

If a promising binding pose for this compound within a target protein was identified through docking, an MD simulation could be performed to:

Assess the stability of the ligand-protein complex over a period of nanoseconds or longer.

Analyze the specific hydrogen bonds and hydrophobic interactions and how they evolve over time.

Observe conformational changes in the protein that may be induced by the binding of the ligand.

Calculate the free energy of binding with higher accuracy than docking scoring functions.

MD simulations are crucial for validating docking results and providing a more detailed understanding of the binding mechanism at an atomic level. researchgate.net

Reaction Mechanism Investigations via Computational Approaches

Computational chemistry, particularly quantum chemical methods, is a powerful tool for investigating chemical reaction mechanisms. These approaches can be used to map the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states.

For this compound, computational methods could be applied to study its synthesis. For example, the Bischler-Napieralski reaction is a common method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.org A computational investigation of this reaction for the specific case of forming this compound could:

Determine the reaction pathway and identify the rate-limiting step.

Calculate the activation energies for each step.

Visualize the geometry of the transition states.

Explain the regioselectivity and stereoselectivity of the reaction.

This information is highly valuable for optimizing reaction conditions to improve the yield and purity of the final product.

Prediction of Pharmacokinetic and Toxicity Profiles through In Silico Methods

In the drug discovery process, it is crucial to assess a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov In silico methods allow for the early prediction of these properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later stages. researchgate.net

Various computational models, many of which are based on QSAR or machine learning, can predict the ADMET properties of this compound. mdpi.comnih.gov These tools can provide estimations for a wide range of parameters.

Below is a table representing the types of ADMET properties that could be computationally predicted for this compound.

| Property Category | Predicted Parameter | Description |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human gut. |

| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts if the compound is a substrate or inhibitor of the P-gp efflux pump. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the BBB and enter the central nervous system. mdpi.com |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound will bind to proteins in the blood plasma. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts inhibitory activity against major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for assessing drug-drug interactions. mdpi.com |

| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. |

| Toxicity | AMES Mutagenicity | Predicts the mutagenic potential of the compound. |

| hERG Inhibition | Predicts the risk of cardiotoxicity by blocking the hERG potassium channel. | |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. |

This table is illustrative of the types of predictions available from in silico tools and does not represent actual data for this compound.

By generating such a profile computationally, researchers can gain early insights into the potential pharmacokinetic and toxicological behavior of this compound, guiding further experimental studies.

Medicinal Chemistry and Biological Activity Investigations of 1,4 Dimethyl 3,4 Dihydroisoquinoline Analogs

Design and Synthesis of Biologically Active 1,4-Dimethyl-3,4-dihydroisoquinoline Derivatives

The synthesis of 3,4-dihydroisoquinoline (B110456) derivatives is often achieved through well-established chemical reactions. One of the most common methods is the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of N-acyl-β-phenylethylamines to form 3,4-dihydroisoquinolines. nih.govorganic-chemistry.org This method is versatile and allows for the introduction of various substituents onto the isoquinoline (B145761) core.

For instance, the general synthesis of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives can begin with the condensation of a phenylethylamine derivative with an appropriate aldehyde, followed by reduction to a secondary amine. nih.gov This amine is then acylated with a substituted benzoic acid to form a benzamide (B126) intermediate. The final step involves the Bischler-Napieralski cyclization of the benzamide to yield the target 1,4-disubstituted-3,4-dihydroisoquinoline. nih.gov

Another key synthetic strategy is the Pictet-Spengler reaction. organic-chemistry.org Microwave-assisted versions of both the Bischler-Napieralski and Pictet-Spengler reactions have been developed to efficiently create libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.org Furthermore, methods like the Castagnoli-Cushman reaction have been employed to synthesize derivatives such as 3,4-dihydroisoquinolin-1(2H)-ones, which serve as scaffolds for further functionalization. rsc.org These synthetic routes provide the necessary chemical tools to generate a diverse range of analogs for biological screening.

Enzyme Inhibition Studies

Derivatives of the 3,4-dihydroisoquinoline scaffold have been extensively studied as inhibitors of various enzymes implicated in human diseases. The specific substitutions on the ring system are critical for determining the potency and selectivity of these inhibitors.

A novel class of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been designed and identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP1 and PARP2. nih.govnih.gov These enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. The design of these inhibitors often mimics the nicotinamide (B372718) portion of NAD+, the natural substrate of PARP enzymes. nih.gov

The synthesis of these compounds involves a modified Castagnoli-Cushman reaction. nih.govnih.gov Iterative synthesis and in vitro testing have led to the identification of highly potent molecules. For example, certain amides derived from 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid have shown significant inhibitory activity. The presence of a fluorine atom can enhance binding to the target enzyme. nih.gov One of the most potent compounds identified, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, has been highlighted as a candidate for further preclinical development. researchgate.net Some derivatives have also shown notable selectivity for PARP2 over PARP1. nih.gov

Table 1: PARP Inhibition by 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Analogs Data extracted from a study on novel PARP inhibitors. nih.gov

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

|---|---|---|

| 3af | 2.5 | 0.2 |

| 3aj | 1000 | 25 |

| 3l | 100 | 10 |

| 3aa | 100 | 10 |

| 11 (dehydro analog) | >1000 | >1000 |

Phosphodiesterases (PDEs) are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers. nih.gov Inhibitors of PDEs have therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD) and inflammation. nih.govresearchgate.net

Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential selective inhibitors of PDE4. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these compounds indicated that substituents on the C-3 side chain phenyl ring are crucial for activity. The presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of this phenyl ring was found to enhance the inhibitory activity against PDE4B and improve selectivity. nih.gov This research has identified promising lead compounds for the development of a new class of selective PDE4 inhibitors. nih.gov

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters like dopamine (B1211576), and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govpreprints.org While direct studies on this compound are limited, research on structurally related 3,4-dihydro-2(1H)-quinolinone derivatives has shown them to be highly potent and selective MAO-B inhibitors. lookchem.com

In a series of these quinolinone derivatives, substitution at the C7 position of the scaffold with a benzyloxy group resulted in significantly more potent MAO-B inhibition compared to substitution at the C6 position. lookchem.com The most potent compound in this series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, exhibited an IC50 value of 2.9 nM for MAO-B, with a 2750-fold selectivity over the MAO-A isoform. lookchem.com These findings suggest that the dihydroisoquinoline scaffold and its related heterocyclic systems are promising starting points for designing novel MAO-B inhibitors.

Table 2: MAO-B Inhibition by 7-substituted-3,4-dihydro-2(1H)-quinolinone Derivatives Data from a study on quinolinone derivatives as MAO-B inhibitors. lookchem.com

| Compound | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | 2.9 | 2750 |

| 7-(Benzyloxy)-3,4-dihydro-2(1H)-quinolinone | 11.0 | >9090 |

| 7-(Phenylethoxy)-3,4-dihydro-2(1H)-quinolinone | 100.0 | >1000 |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. While the isoquinoline alkaloid boldine (B1667363) has shown weak inhibitory activity against both AChE and BChE, other related structures have demonstrated more promise. nih.gov For example, certain isoquinoline alkaloids isolated from Corydalis cava, such as (+)-Canadine, have been identified as potent inhibitors of AChE. researchgate.net

Structurally similar 3,4-dihydroquinazoline derivatives have also been investigated. nih.gov These compounds generally displayed weak AChE inhibition but strong BChE inhibitory activities. Specifically, compounds 8b and 8d from the study were the most active against BChE, with IC50 values of 45 nM and 62 nM, respectively. nih.gov Kinetic and molecular docking studies suggested that these compounds bind to both the catalytic and peripheral anionic sites of BChE. nih.gov This highlights the potential of the broader class of N-heterocycles related to dihydroisoquinoline in the development of cholinesterase inhibitors.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for their urease inhibitory potential. nih.govacs.org

The entire library of 22 synthesized compounds showed activity against the urease enzyme, with IC50 values ranging from 11.2 to 56.7 µM. nih.govacs.org Structure-activity relationship studies revealed that compounds with electron-donating groups, such as methyl and methoxy substituents, exhibited superior activity. nih.gov The most potent inhibitor was an o-dimethyl-substituted compound, which was more active than the standard inhibitor thiourea (B124793). nih.govacs.org

Table 3: Urease Inhibition by N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues Data from a study on urease inhibitors. acs.org

| Compound | Substitution | Urease IC50 (µM) |

|---|---|---|

| 1 | o-methyl | 20.4 ± 0.22 |

| 2 | o-dimethyl | 11.2 ± 0.81 |

| 3 | o-methoxy | 27.6 ± 0.62 |

| 4 | p-methoxy | 15.5 ± 0.49 |

| 7 | p-methyl | 18.5 ± 0.65 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

Leucine (B10760876) Aminopeptidase (B13392206) Inhibitors

Leucine aminopeptidases (LAPs) are enzymes that play a crucial role in the final stages of protein degradation by cleaving leucine residues from the N-terminus of proteins and peptides. The inhibition of these enzymes has emerged as a potential therapeutic strategy, particularly in oncology. While direct studies on this compound as a leucine aminopeptidase inhibitor are not extensively documented, research on the broader class of 3,4-dihydroisoquinoline derivatives suggests potential inhibitory activity.

Computational studies, such as those employing the Ligand Design (LUDI) approach, have been utilized to design and predict the activity of potential leucine aminopeptidase inhibitors based on the crystal structure of bovine lens LAP. nih.gov These in silico methods have identified key interactions between the inhibitor and the enzyme's active site, paving the way for the rational design of novel inhibitors. nih.gov

Research has shown that compounds featuring the 3,4-dihydroisoquinoline moiety are promising candidates for LAP inhibition. nih.gov For instance, in silico screening of databases for compounds with this scaffold has led to the identification of potential LAP inhibitors. nih.gov These computational hits are then subjected to further evaluation for their drug-likeness and pharmacokinetic properties. nih.gov While these studies establish the potential of the 3,4-dihydroisoquinoline core, specific experimental data on the inhibitory potency of 1,4-dimethyl substituted analogs against leucine aminopeptidase remains an area for future investigation.

Table 1: Investigated 3,4-Dihydroisoquinoline Analogs and their Potential as Leucine Aminopeptidase Inhibitors

| Compound Class | Method of Investigation | Key Findings | Reference |

|---|---|---|---|

| 3,4-Dihydroisoquinoline Scaffold | In Silico Screening, Molecular Docking | Identified as a promising scaffold for potential leucine aminopeptidase inhibitors. | nih.gov |

| Aminophosphonic LAP Inhibitors | Computer-Aided Drug Design (LUDI) | Demonstrated reasonable agreement between theoretical and experimental activities for many inhibitors. | nih.gov |

Receptor Modulation and Neuropharmacological Activities

The 1,4-disubstituted-3,4-dihydroisoquinoline framework is a versatile scaffold that has been explored for its interaction with various receptors in the central nervous system, leading to a range of neuropharmacological activities.

Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system. wikipedia.org Antagonists of these receptors are crucial in the treatment of conditions like schizophrenia and bipolar disorder. wikipedia.org The investigation of isoquinoline derivatives as dopamine receptor ligands has a long history.

Studies on 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the target compound, have provided insights into their affinity for dopamine receptors. nih.gov Competitive binding assays have been used to determine the affinity of these compounds for both D1 and D2 dopamine receptors. nih.gov For instance, 4-phenyl-1,2,3,4-tetrahydroisoquinoline (B1230677) displayed a notable affinity for D1 receptors. nih.gov The synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines has also been pursued to develop probes for dopamine receptor ligands, aiming for compounds with improved pharmacokinetic profiles. researchgate.net

While these studies focus on the tetrahydroisoquinoline core, the findings suggest that substitution at the 4-position of the isoquinoline ring system can significantly influence dopamine receptor affinity. However, direct experimental data on the dopamine receptor antagonism of this compound is not yet available, representing a gap in the current understanding of its pharmacological profile.

Table 2: Dopamine Receptor Affinity of Related Tetrahydroisoquinoline Analogs

| Compound | Receptor Target | Key Finding | Reference |

|---|---|---|---|

| 4-Phenyl-1,2,3,4-tetrahydroisoquinoline | D1 Dopamine Receptor | Showed competitive binding affinity at D1 sites. | nih.gov |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | D1 Dopamine Receptor | Demonstrated higher affinity than 1-benzyl and 4-phenyl analogs in competitive binding assays. | nih.gov |

| 4-Aryl-1,2,3,4-tetrahydroisoquinolines | Dopamine Receptors | Synthesized as potential non-phenolic and non-catecholic dopamine receptor ligands. | researchgate.net |

The sigma-1 receptor is a unique intracellular protein that modulates a variety of signaling pathways and is considered a therapeutic target for several neurological and psychiatric disorders. nih.gov Ligands for the sigma-1 receptor include a diverse range of chemical structures.

While direct binding data for this compound at the sigma-1 receptor is not prominent in the literature, various isoquinoline derivatives have been investigated as sigma-1 receptor ligands. The pharmacological profile of these receptors is complex, with agonists and antagonists producing distinct cellular effects. nih.gov Antidepressants, for example, have been shown to interact with sigma-1 receptors, suggesting a role for this receptor in their mechanism of action. nih.gov Given the structural similarities, it is plausible that 1,4-disubstituted-3,4-dihydroisoquinolines could interact with the sigma-1 receptor, but this hypothesis requires experimental validation.

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. nih.gov The interaction of ligands with GPCRs can be complex, involving not only direct binding to a single receptor but also modulation of receptor heteromers. nih.gov

The potential for this compound analogs to interact with GPCRs is broad. For instance, the modulation of dopamine receptors, which are GPCRs, has already been discussed. Beyond this, the ability of GPCRs to form heteromers, such as the dopamine D1-D3 receptor heteromer, presents another layer of complexity and a potential target for therapeutic intervention. nih.gov The pharmacological properties of a ligand can be significantly altered when it binds to a receptor that is part of a heteromeric complex. nih.gov While specific data on the interaction of this compound with specific GPCRs or their heteromers is limited, the general activity of isoquinoline alkaloids suggests that this is a fertile area for future research.

Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic goal in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. mdpi.com Isoquinoline alkaloids have been investigated for their neuroprotective properties. mdpi.com

A closely related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), has demonstrated significant neuroprotective effects. nih.gov In cultured rat mesencephalic neurons, 1MeTIQ was shown to protect against various neurotoxins. nih.gov This neuroprotective action was found to be stereoselective, with the (R)-enantiomer being more potent. nih.gov The proposed mechanism involves an indirect antioxidant effect rather than direct interaction with dopamine receptors. nih.gov Further studies on substituted 1MeTIQ analogs have shown that hydroxyl substitutions can enhance neuroprotective activity. nih.gov Although these findings are for the tetrahydroisoquinoline analog, they strongly suggest that the this compound core structure may also confer neuroprotective properties, warranting further investigation in relevant disease models.

Table 3: Neuroprotective Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | Cultured rat mesencephalic neurons | Exerted neuroprotective action against various neurotoxins; effect is stereoselective. | nih.gov |

| Hydroxy-1MeTIQ derivatives | SH-SY5Y cells | Showed greater neuroprotective efficacy than the parent compound. | nih.gov |

The neuropharmacological profile of isoquinoline derivatives also extends to potential antidepressant and anticonvulsant effects.